molecular formula C21H14ClFN4O3 B11439131 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

Cat. No.: B11439131
M. Wt: 424.8 g/mol
InChI Key: HTXQKTIHRKWPLF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro, fluorophenyl, methylimidazo, and nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Reduction of the nitro group: 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-aminobenzamide.

    Substitution of the chloro group: Corresponding amine or thiol derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is unique due to its combination of functional groups and the imidazo[1,2-a]pyridine core. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like 4-chloro-2-fluorophenyl)methanol or 2-chloro-4-fluoroacetophenone .

Properties

Molecular Formula

C21H14ClFN4O3

Molecular Weight

424.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C21H14ClFN4O3/c1-12-8-9-26-18(10-12)24-19(13-2-5-15(23)6-3-13)20(26)25-21(28)14-4-7-16(22)17(11-14)27(29)30/h2-11H,1H3,(H,25,28)

InChI Key

HTXQKTIHRKWPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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